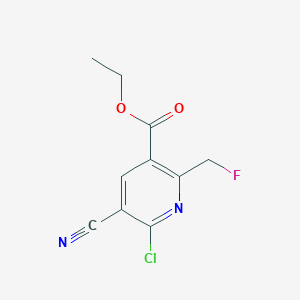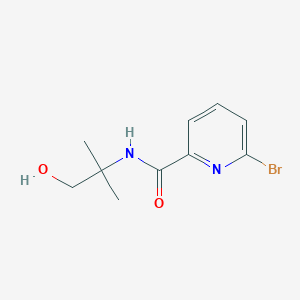
4'-(Hydroxymethyl)-3'-vinylacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Hydroxymethyl)-3’-vinylacetophenone is an organic compound that features both hydroxymethyl and vinyl functional groups attached to an acetophenone core. This compound is of interest due to its unique structural properties, which make it a versatile intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Hydroxymethyl)-3’-vinylacetophenone can be achieved through several methods. One common approach involves the hydroxymethylation of 3’-vinylacetophenone using formaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3’-vinylacetophenone
Reagent: Formaldehyde
Catalyst: Sodium hydroxide
Solvent: Water or an alcohol such as methanol
Conditions: The reaction mixture is stirred at room temperature for several hours.
Another method involves the use of Suzuki–Miyaura coupling, where a boron reagent is used to introduce the hydroxymethyl group onto the vinylacetophenone core .
Industrial Production Methods
Industrial production of 4’-(Hydroxymethyl)-3’-vinylacetophenone often involves large-scale hydroxymethylation reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4’-(Hydroxymethyl)-3’-vinylacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetophenone core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Hydroboration using borane-tetrahydrofuran complex followed by oxidation with hydrogen peroxide.
Major Products Formed
Oxidation: 4’-(Carboxymethyl)-3’-vinylacetophenone
Reduction: 4’-(Hydroxymethyl)-3’-vinylbenzyl alcohol
Substitution: 4’-(Hydroxymethyl)-3’-bromoacetophenone
Scientific Research Applications
4’-(Hydroxymethyl)-3’-vinylacetophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins, where its functional groups contribute to the material’s properties
Mechanism of Action
The mechanism of action of 4’-(Hydroxymethyl)-3’-vinylacetophenone involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the vinyl group can undergo addition reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: An organic compound with a hydroxymethyl group attached to a furan ring.
4-Hydroxymethylphenylacetic acid: A compound with a hydroxymethyl group attached to a phenylacetic acid core.
Uniqueness
4’-(Hydroxymethyl)-3’-vinylacetophenone is unique due to the presence of both hydroxymethyl and vinyl groups on an acetophenone core. This combination of functional groups provides a versatile platform for various chemical transformations and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
1418144-63-4 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C11H12O2/c1-3-9-6-10(8(2)13)4-5-11(9)7-12/h3-6,12H,1,7H2,2H3 |
InChI Key |
SYDLRJPWOAZARY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)CO)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















